Aristololactam IV
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Overview
Description
Aristololactam IV is a naturally occurring compound found in plants of the Aristolochiaceae family. It is a type of aristololactam, which are nitrogen-containing phenanthrene derivatives. These compounds are known for their cytotoxic properties and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aristololactam IV can be synthesized through various chemical reactions. One common method involves the cyclization of nitrophenanthrene carboxylic acids under acidic conditions. The reaction typically requires a strong acid such as trifluoroacetic acid and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plants of the Aristolochiaceae family. The extraction process includes steps like solvent extraction, purification using high-performance liquid chromatography, and identification using mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Aristololactam IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aristolactam N-oxide.
Reduction: Reduction of this compound can lead to the formation of dihydroaristololactam.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as methanol.
Major Products
Oxidation: Aristolactam N-oxide.
Reduction: Dihydroaristololactam.
Substitution: Various substituted aristololactams depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Aristololactam IV exerts its effects primarily through the induction of apoptosis in cells. It interacts with DNA and proteins, leading to the formation of DNA adducts and the activation of apoptotic pathways. The compound targets various molecular pathways, including the p53 pathway, which is crucial for cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Aristololactam I
- Aristololactam II
- Aristololactam IVa
- Aristolochic acid I
Uniqueness
Aristololactam IV is unique due to its specific structure and potent cytotoxic activity. It has been found to be more effective in inducing apoptosis in certain cancer cell lines compared to other aristololactams and aristolochic acids .
Properties
CAS No. |
17413-39-7 |
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Molecular Formula |
C18H13NO5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
14,16-dimethoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C18H13NO5/c1-21-8-3-10-9(13(4-8)22-2)5-12-15-11(18(20)19-12)6-14-17(16(10)15)24-7-23-14/h3-6H,7H2,1-2H3,(H,19,20) |
InChI Key |
IVQJJWTYXXUJQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C(=C1)OC)NC(=O)C4=CC5=C3OCO5 |
Origin of Product |
United States |
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